N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
The compound N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by:
- A thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for diverse pharmacological activities .
- A 4-methylphenyl substituent at position 7 of the core.
- A 4-fluorobenzyl group attached via an acetamide side chain at position 2.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-14-2-6-16(7-3-14)18-12-29-21-20(18)25-13-26(22(21)28)11-19(27)24-10-15-4-8-17(23)9-5-15/h2-9,12-13H,10-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFHUCHLTYKFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C23H20FN3O2S2
Molecular Weight: 453.55 g/mol
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the fluorobenzyl and methylphenyl substituents enhances its pharmacological potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition: The compound may inhibit various enzymes involved in critical biological pathways. For instance, it has been studied for its inhibitory effects on histone deacetylases (HDACs), which are important in cancer biology due to their role in regulating gene expression and cell cycle progression .
- Receptor Modulation: It may also interact with receptors affecting cellular signaling pathways, leading to therapeutic effects in conditions such as cancer and inflammation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating histone acetylation levels .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| SKM-1 | 15.6 | HDAC inhibition leading to apoptosis | |
| U937 | 12.3 | Induction of G1 cell cycle arrest |
Neuroprotective Effects
In addition to its anticancer properties, the compound has been investigated for neuroprotective effects. Studies suggest it may mitigate oxidative stress and improve neurochemical profiles in models of epilepsy .
Table 2: Neuroprotective Studies
| Study Reference | Model Type | Effect Observed |
|---|---|---|
| Zebrafish Model | Reduced seizure frequency | |
| Mouse Model | Enhanced survival post-PTZ exposure |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as a therapeutic agent. For example:
- A study demonstrated that treatment with this compound led to increased levels of acetyl-histone H3 and P21 in cancer cells, indicating a mechanism for inducing cell cycle arrest and apoptosis .
- Another investigation into its neuroprotective properties revealed that it could effectively reduce oxidative stress markers in zebrafish models exposed to pentylenetetrazole (PTZ), suggesting a dual role in both cancer therapy and neuroprotection .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a thieno[3,2-d]pyrimidine structure often exhibit significant anticancer activity. The mechanisms of action typically involve:
- Inhibition of Tyrosine Kinases: These enzymes are crucial in regulating cell division and survival.
- Impact on the Phosphatidylinositol 3-Kinase (PI3K) Pathway: Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Several studies have investigated the anticancer potential of thieno[3,2-d]pyrimidine derivatives.
Table 1: Summary of Anticancer Studies on Thieno[3,2-d]pyrimidine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast | 5.0 | PI3K inhibition |
| Compound B | Lung | 10.0 | Tyrosine kinase inhibition |
| This compound | Various | TBD | TBD |
In vitro studies have shown that related compounds inhibit cell proliferation in various cancer cell lines, including those from breast and lung cancers. In vivo studies using xenograft models have demonstrated significant tumor growth suppression when treated with these derivatives.
Antimicrobial Activity
Emerging research suggests that thieno[3,2-d]pyrimidine derivatives may possess antimicrobial properties. A study highlighted the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria.
Case Study on Anticancer Efficacy
A recent clinical trial (NCT03743350) involving a related compound targeting the HER family of receptors showed promising results in patients with non-small cell lung cancer (NSCLC). The trial emphasized the importance of targeting specific kinases to effectively inhibit tumor growth.
Antimicrobial Activity Assessment
A study published in Chemistry of Natural Compounds evaluated the antimicrobial activity of several thieno[3,2-d]pyrimidine derivatives against common pathogens. Results indicated that modifications to the core structure significantly enhanced antimicrobial potency.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-one Derivatives with Varied Substituents
The following table compares key structural and physicochemical properties of the target compound with its closest analogs:
Key Observations :
- Replacing the 4-methylphenyl at position 7 with 4-fluorophenyl (as in ) may alter biological activity due to differences in lipophilicity and steric effects. The 4-(trifluoromethoxy)phenyl substituent in increases molecular weight and hydrophobicity, which could influence binding affinity to target proteins.
Comparison with Other Heterocyclic Cores
- Quinazolin-4-one Derivatives: Compounds such as 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide act as enoyl-acyl carrier protein reductase (InhA) inhibitors for tuberculosis treatment .
- Thieno[2,3-d]pyrimidin Derivatives: Analogs like N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-acetamide (MW: 503 g/mol) show anti-breast cancer activity in vitro and in vivo . The target compound’s 4-methylphenyl group may enhance tumor penetration compared to thiophenyl substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
